molecular formula C8H7NO2 B1283742 2-Formylbenzamide CAS No. 87963-75-5

2-Formylbenzamide

Cat. No.: B1283742
CAS No.: 87963-75-5
M. Wt: 149.15 g/mol
InChI Key: BIZCBYJEVMKIDD-UHFFFAOYSA-N
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Description

2-Formylbenzamide is an organic compound with the molecular formula C8H7NO2. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. This compound belongs to the class of amides and is known for its versatility as a building block in organic synthesis .

Chemical Reactions Analysis

2-Formylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like ammonium persulfate and reducing agents such as sodium borohydride.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism by which 2-formylbenzamide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an intermediate in the synthesis of biologically active molecules, influencing various biochemical pathways. For example, its derivatives have been shown to interact with enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

2-Formylbenzamide can be compared with other similar compounds such as benzamide and N-formylbenzamide. While all these compounds belong to the class of amides, this compound is unique due to its formyl group attached to the benzene ring, which imparts distinct reactivity and properties.

Properties

IUPAC Name

2-formylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZCBYJEVMKIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573392
Record name 2-Formylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87963-75-5
Record name 2-Formylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-formylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-formylbenzamide derivatives that influence their reactivity?

A: this compound derivatives possess a unique structure that allows for intriguing chemical transformations. The presence of both an aldehyde group and an amide group ortho to each other on a benzene ring facilitates intramolecular reactions. [, ] For instance, 2-formylbenzamides can exist in equilibrium with their cyclic tautomers, such as hydroxylactams or aminolactones, depending on the substituents and reaction conditions. [] The nature of the substituents on the nitrogen of the amide group also plays a crucial role in determining the preferred tautomeric form and reactivity. []

Q2: How does the photoreactivity of 2-formylbenzamides differ from 2-formylbenzylamines?

A: While both 2-formylbenzamides and 2-formylbenzylamines can undergo photochemical reactions, their products differ significantly. Irradiation of 2-formylbenzylamine in the presence of fumarates leads to the formation of adducts, suggesting the intermediacy of a quinodimethane species. [] Conversely, photolysis of 2-formylbenzamides yields amino lactones, highlighting the distinct reactivity arising from the presence of the amide moiety. []

Q3: Can 2-formylbenzoic acid derivatives be synthesized from readily available starting materials?

A: Yes, 2-formylbenzoic acid derivatives, specifically 3-cyanophthalides, can be efficiently synthesized from phthalaldehydic acids. [] This transformation employs trimethylsilyl cyanide (TMSCN) in the presence of iodobenzene diacetate (PhI(OAc)2) and boron trifluoride etherate (BF3.OEt2) as reagents. This method tolerates a variety of substituents on the phthalaldehydic acid framework and can also be applied to the synthesis of 3-cyanophthalides from the corresponding 2-formylbenzamides. []

Q4: How does the presence of a chlorine atom at the 6-position affect the tautomeric behavior of 2-formylbenzamides and 2-formylbenzoic acid esters?

A: Introducing a chlorine atom at the 6-position of the benzene ring significantly impacts the tautomeric equilibrium. While 6-chloro-2-formylbenzamide exists exclusively in its cyclic form, 6-chloro-2-formylbenzoic acid esters exhibit both open-chain and cyclic tautomeric forms. [] This difference highlights the subtle interplay between electronic effects imparted by the substituents and the inherent preference for ring-chain tautomerism in these systems. []

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